cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Catalog No.
S1924079
CAS No.
733740-21-1
M.F
C15H18O3
M. Wt
246.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxyl...

CAS Number

733740-21-1

Product Name

cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

IUPAC Name

(1R,2S)-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C15H18O3/c1-9-6-7-11(8-10(9)2)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1

InChI Key

UPTWQRAGCGYSIG-QWHCGFSZSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C
Cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a light yellow, powdery substance with a molecular weight of 252.33 g/mol. It contains a cyclopentane ring and a carboxyl group, making it a type of carboxylic acid. The chemical formula for DMCC is C15H18O3. DMCC has been widely used in several research and industrial applications due to its unique properties.
DMCC has several physical and chemical properties that make it desirable for various applications. The melting point of DMCC is 103-105°C, and its boiling point is 394.15°C. It has a density of 1.162 g/cm³ at 25°C, indicating its solid nature. DMCC is slightly soluble in water, but it is highly soluble in polar organic solvents such as acetone and dimethyl sulfoxide. DMCC is a stable compound under normal conditions and does not undergo any significant decomposition or degradation.
DMCC can be synthesized by the reaction of cyclopentanone with dimethylphenylacetyl chloride under basic conditions. The synthetic pathway involves the activation of cyclopentanone via the formation of an enolate intermediate by treating it with a strong base such as sodium hydride. The enolate intermediate then reacts with dimethylphenylacetyl chloride to yield DMCC.
DMCC can be characterized using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. The IR spectrum of DMCC shows characteristic absorption peaks at 1678 cm-1 for the carbonyl group stretching vibration and 2950-2850 cm-1 for the methyl and methylene groups stretching vibrations.
Several analytical methods can be used to detect and quantify DMCC in various matrices. HPLC, TLC, and GC-MS are among the commonly used methods for DMCC analysis. HPLC is highly sensitive and can detect DMCC at low concentrations. TLC is a simple and cost-effective method that can be used for on-site analysis of DMCC in complex matrices. GC-MS is a highly accurate method that can provide qualitative and quantitative data on DMCC and its metabolites.
DMCC has several biological properties that make it useful in various pharmaceutical and medical applications. DMCC has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. DMCC can also inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Studies have shown that DMCC has a low toxicity and is safe to use in scientific experiments. However, caution must be exercised when handling DMCC, and proper protective equipment should be used to avoid any accidental exposure.
DMCC has several applications in scientific experiments. It can be used as a catalyst in organic transformations and as a chiral auxiliary in asymmetric synthesis. It can also be used as a building block in the synthesis of various organic compounds.
The current state of research on DMCC is focused on its use in drug discovery and development. Several studies have been conducted to explore its anti-inflammatory and anti-cancer properties. DMCC has also been investigated for its potential use as a biosensor in environmental monitoring.
DMCC has several potential implications in various fields of research and industry. Due to its anti-inflammatory and anti-cancer properties, DMCC may be used in the development of novel drugs for the treatment of various diseases. DMCC can also be utilized in the food and cosmetics industries due to its preservative properties.
One major limitation of DMCC is its low solubility in water, which limits its application in aqueous systems. For future directions, researchers could investigate ways to enhance the solubility of DMCC in water to expand its applications in various fields. Furthermore, more research may be conducted to explore its biocompatibility and potential use as a biomaterial. Lastly, the environmental impact of DMCC should also be considered in future research to ensure its safe use in various applications.
In summary, cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid has various physical, chemical, and biological properties that make it useful in scientific endeavors, including drug discovery and development, organic transformations, and environmental monitoring. While limited by its low solubility in water, the future direction of research should focus on enhancing its versatility and further exploring potential applications within diverse industries.

XLogP3

2.9

Wikipedia

(1R,2S)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Dates

Modify: 2023-08-16

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